molecular formula C24H32ClN3O3S2 B2552912 N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride CAS No. 1215527-70-0

N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride

Cat. No.: B2552912
CAS No.: 1215527-70-0
M. Wt: 510.11
InChI Key: ZDCZMHJCBZMMIL-UHFFFAOYSA-N
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Description

The compound N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride is a synthetic molecule featuring a benzothiazole core, a tosyl (p-toluenesulfonyl) group, and a dimethylaminoethyl side chain. Its structure combines sulfonamide and tertiary amine functionalities, which are common in bioactive molecules targeting enzymes or receptors. The benzothiazole moiety is notable for its role in medicinal chemistry, particularly in antitumor and antimicrobial agents, due to its planar aromatic system and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S2.ClH/c1-17-8-12-20(13-9-17)32(29,30)16-6-7-21(28)27(15-14-26(4)5)24-25-22-18(2)10-11-19(3)23(22)31-24;/h8-13H,6-7,14-16H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCZMHJCBZMMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure characterized by a benzo[d]thiazole moiety, a dimethylamino group, and a tosylbutanamide functional group. The molecular formula for this compound is C21H25ClN3OSC_{21}H_{25}ClN_{3}OS with a molecular weight of approximately 454.0 g/mol.

Biological Activity

The biological activity of this compound is primarily associated with its structural components, which often exhibit significant pharmacological properties. Compounds containing benzo[d]thiazole and dimethylamino groups are known to possess various biological activities, including antibacterial, antifungal, and anticancer effects.

Research indicates that the biological efficacy of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in disease pathways, similar to other benzothiazole derivatives that have shown inhibitory effects on Mycobacterium tuberculosis (Mtb) and other pathogens .
  • Cellular Uptake : The dimethylamino group enhances lipophilicity, facilitating cellular uptake which is crucial for its biological activity.
  • Binding Affinity : Docking studies suggest that this compound can bind effectively to specific protein targets, potentially leading to therapeutic effects against various diseases .

Research Findings and Case Studies

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Comparative Biological Activity of Benzothiazole Derivatives

Compound NameBiological ActivityMIC (μg/mL)Reference
Compound AAntitubercular250
Compound BAntifungal100
This compoundPotentially broad-spectrumTBDCurrent Study

Case Study: Antitubercular Activity

In a comparative study involving various benzothiazole derivatives, compounds similar to this compound demonstrated promising antitubercular activity against Mtb strains. The minimum inhibitory concentration (MIC) values indicated that these compounds could be effective alternatives or adjuncts to existing tuberculosis therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Benzo[d]thiazole Moiety : Utilizing methods such as cyclization reactions.
  • Amidation Reactions : Coupling the benzo[d]thiazole derivative with the dimethylamino ethyl chain and tosylbutyric acid derivatives.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, it is critical to compare it with structurally and functionally analogous derivatives. Below is a detailed analysis based on synthesis pathways, spectral data, and biological relevance.

Structural Analogues from the Evidence

The provided evidence synthesizes sulfonamide-linked triazole derivatives (e.g., compounds [4–15]) with phenylsulfonyl and halogen-substituted aryl groups. While these compounds share sulfonamide and aromatic features with the target compound, key differences include:

  • Core Structure : The evidence focuses on 1,2,4-triazole-thiones (e.g., [7–9]), whereas the target compound contains a benzo[d]thiazole core.
  • Substituents: The target compound incorporates a dimethylaminoethyl group and a tosylbutanamide chain, absent in the triazole derivatives in the evidence.
  • Tautomerism : Triazole-thiones in the evidence exhibit thione-thiol tautomerism , while the benzothiazole core in the target compound lacks such tautomeric behavior.

Data Tables

Table 1: Key Structural and Spectral Comparisons

Feature Target Compound Triazole Derivatives (e.g., [7–9])
Core Structure Benzo[d]thiazole 1,2,4-Triazole-thione
Key IR Bands C=N (~1600 cm⁻¹), S=O (~1350 cm⁻¹) νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹)
Synthesis Pathway Coupling of benzothiazole and tosylbutanamide Cyclization of hydrazinecarbothioamides
Biological Target Kinases, DNA Microbial enzymes, tumor cell receptors

Research Findings and Limitations

  • Knowledge Gaps: No direct data on the target compound’s bioactivity or stability exists in the provided evidence.

Q & A

Basic Research Questions

Q. What are the critical steps and parameters for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions requiring precise control of solvents (e.g., dimethylformamide or dichloromethane ), temperature (e.g., 0–5°C for sensitive steps ), and catalysts. Key steps include:

  • Coupling of the benzo[d]thiazole moiety with the dimethylaminoethyl side chain.
  • Tosyl group introduction via nucleophilic substitution.
  • Final purification using column chromatography or recrystallization.
  • Monitoring : Use HPLC to track intermediate purity (>95%) and NMR (¹H/¹³C) to confirm structural integrity at each stage .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • Primary Techniques :
  • NMR Spectroscopy : Assign peaks for dimethylaminoethyl (δ 2.2–2.5 ppm for –N(CH₃)₂) and benzo[d]thiazole protons (δ 7.0–8.0 ppm) .
  • HPLC : Quantify purity (>98% for pharmacological studies) using a C18 column and acetonitrile/water gradient .
  • Supplementary Methods :
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers systematically investigate the biological activity of this compound against specific cellular targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination.
  • Cell Viability : Screen against cancer cell lines (e.g., MTT assay) with dose-response curves (1 nM–100 µM) .
  • Mechanistic Studies :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified targets.
  • SAR Analysis : Modify substituents (e.g., tosyl group → sulfamoyl) to correlate structure with activity .

Q. What experimental strategies can resolve contradictions in stability data under varying pH or temperature conditions?

  • Methodological Answer :

  • Controlled Stability Studies :
  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Data Reconciliation :
  • Cross-validate results using orthogonal methods (e.g., NMR for degraded byproducts).
  • Replicate under inert atmospheres to rule out oxidation .

Q. How can computational methods predict this compound’s interaction with biological targets prior to in vitro testing?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in target active sites (e.g., kinase ATP-binding pocket). Prioritize poses with lowest ∆G values.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable).
  • QSAR Modeling : Train models on analogs to predict IC₅₀ values based on electronic descriptors (e.g., logP, polar surface area) .

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